

# Identification of the Human Queuosine Transporter: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Queuosine*

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**Abstract:** The modified nucleoside **Queuosine** (Q) is a critical component of transfer RNAs (tRNAs) that enhances the fidelity and efficiency of protein translation.<sup>[1]</sup> Humans cannot synthesize the precursor, queuine (q), de novo and must acquire it from their diet and gut microbiome.<sup>[2][3]</sup> For decades, the specific mechanism for the cellular uptake of queuine and **queuosine** remained elusive.<sup>[1][2]</sup> This document details the seminal research that identified the solute carrier family member SLC35F2 as the primary and high-specificity transporter for both queuine and **queuosine** in humans.<sup>[1][2][4]</sup> This discovery has significant implications for understanding a range of pathophysiological conditions, including neurological disorders and cancer.<sup>[1][4]</sup>

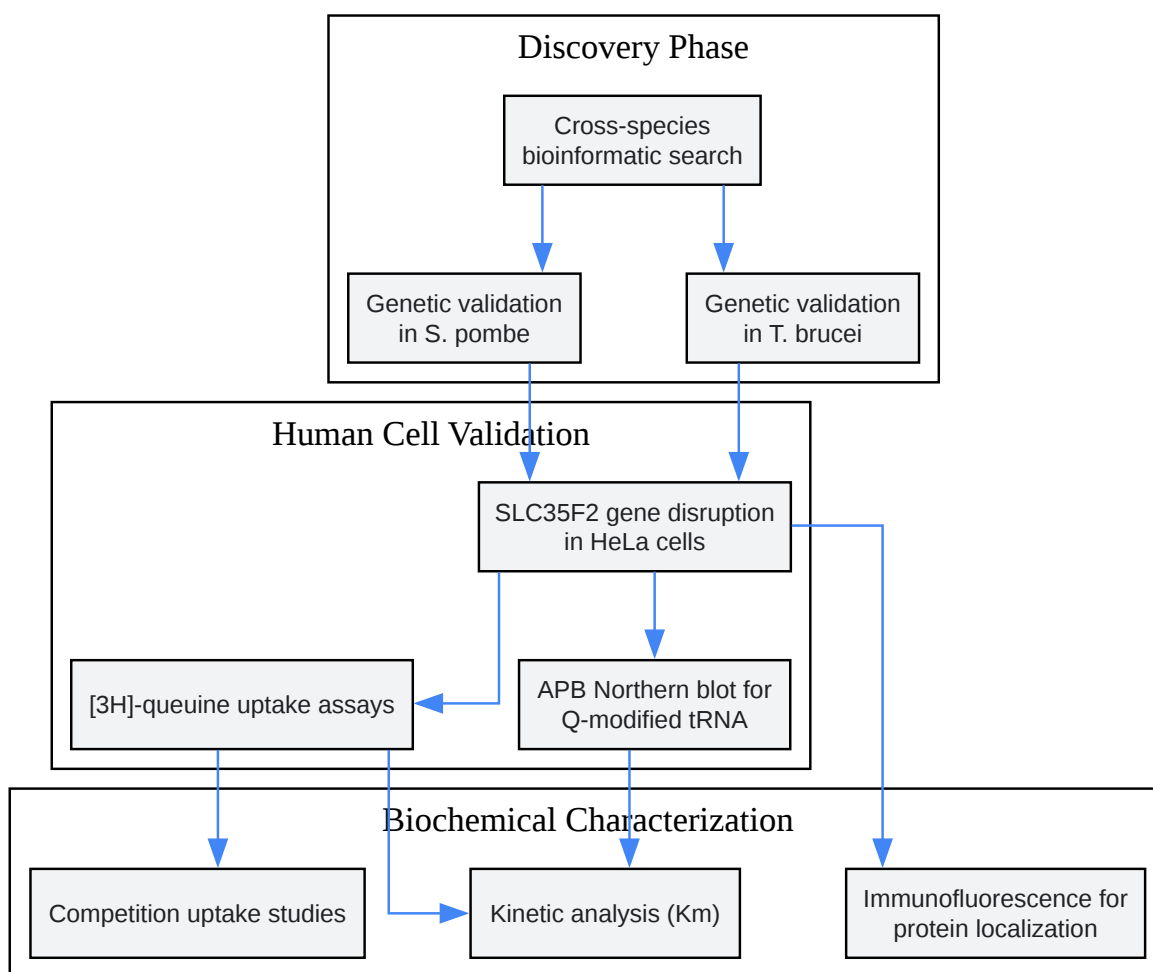
## The Challenge: An Elusive Transporter

Queuine is salvaged from the gut and distributed to various tissues, where it is incorporated into the wobble position of tRNAs for specific amino acids (histidine, tyrosine, aspartate, and asparagine).<sup>[1][2]</sup> Early studies hinted at a selective, mitogenically regulated transporter, but its molecular identity was unknown.<sup>[1][2]</sup> The absence of this key molecular player hampered a deeper understanding of how intracellular queuine and **queuosine** levels are maintained and the consequences of their deficiency.

## The Breakthrough: A Multi-pronged Approach

The identification of SLC35F2 was the culmination of a systematic investigation that combined bioinformatics, genetic validation across species, and detailed biochemical characterization in human cells.[1][2][4]

The logical flow of the research leading to the identification and validation of SLC35F2 is outlined below.



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Caption: Logical workflow for the identification and validation of SLC35F2.

## Key Experimental Protocols

The following sections provide detailed methodologies for the pivotal experiments that confirmed SLC35F2 as the human **queuosine** transporter.

- Objective: To determine if SLC35F2 is essential for **queuosine** uptake in human cells.
- Cell Line: Human HeLa cells.
- Methodology:
  - CRISPR-Cas9 technology was employed to generate SLC35F2 knockout (KO) cell lines.
  - Candidate KO clones were isolated and cultured.
  - Cells (Wild-Type and KO clones) were incubated with either 25 nM **queuosine** (Q) or 25 nM queuine (q) for 6 hours.
  - Total RNA was extracted from the cells.
  - The Q-modification status of tRNA<sup>His</sup> was analyzed by Acryloyl-aminophenylboronic acid (APB) Northern blotting. This technique separates Q-modified tRNA from unmodified tRNA, as the boronic acid moiety binds to the diol group of **queuosine**.
- Objective: To quantify the uptake of queuine and **queuosine** and determine the kinetic parameters of transport.
- Methodology:
  - Wild-Type and SLC35F2-KO HeLa cells were seeded in 24-well plates.
  - Cells were incubated with varying concentrations of [3H]-labeled queuine.
  - Uptake was stopped at specific time points by washing the cells with ice-cold phosphate-buffered saline (PBS).
  - Cells were lysed, and the incorporated radioactivity was measured using a scintillation counter.

- Kinetic parameters ( $K_m$  and  $V_{max}$ ) were determined by fitting the uptake data to the Michaelis-Menten equation.
- Objective: To assess the specificity of SLC35F2 for queuine and **queuosine**.
- Methodology:
  - HeLa cells were incubated with a fixed concentration of [3H]-queuine.
  - Simultaneously, cells were exposed to a large excess (e.g., 100-fold molar excess) of unlabeled potential competitors, including canonical ribonucleosides (adenosine, guanosine, cytidine, uridine) and ribonucleobases.
  - The uptake of [3H]-queuine was measured as described above. A significant reduction in radiolabel uptake in the presence of an unlabeled compound indicates competition for the same transporter.
- Objective: To determine the subcellular localization of the SLC35F2 protein.
- Methodology:
  - An epitope-tagged (e.g., HA-tag) version of SLC35F2 was ectopically expressed in HeLa cells.
  - Cells were fixed and permeabilized.
  - The tagged SLC35F2 protein was detected using a primary antibody against the epitope tag, followed by a fluorescently labeled secondary antibody.
  - Cells were co-stained with markers for specific organelles, such as the Golgi apparatus and the plasma membrane.
  - Images were acquired using confocal microscopy to visualize the protein's location.

## Quantitative Data Summary

The functional characterization of SLC35F2 yielded precise kinetic parameters for queuine and **queuosine** transport.

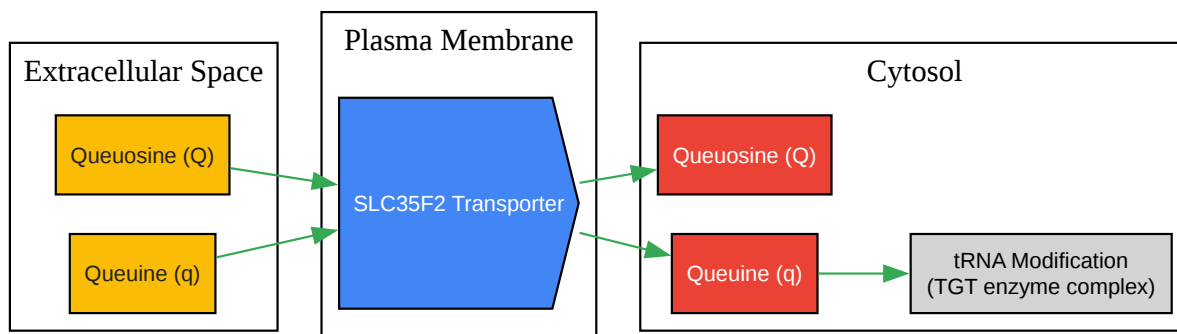
Cell Type	Substrate	Transporter(s)	Km (nM)	Notes
HeLa (Wild-Type)	Queueine (q)	SLC35F2 (High-affinity) & Unknown (Low-affinity)	67 & 259	Demonstrates two distinct transport systems for the queueine base. <a href="#">[1]</a> <a href="#">[2]</a>
HeLa (Wild-Type)	Queuosine (Q)	SLC35F2	174	SLC35F2 appears to be the sole transporter for the queuosine nucleoside. <a href="#">[1]</a> <a href="#">[2]</a>
HeLa (SLC35F2-KO)	Queueine (q)	Unknown (Low-affinity)	259	The high-affinity component of queueine transport is lost upon SLC35F2 knockout. <a href="#">[1]</a> <a href="#">[2]</a>
HeLa (SLC35F2-KO)	Queuosine (Q)	None	N/A	Transport of queuosine is completely abrogated, confirming SLC35F2 as the sole transporter. <a href="#">[1]</a>

## Key Findings and Their Implications

The identification of SLC35F2 as the human **queuosine** transporter represents a landmark discovery with far-reaching implications.

The research definitively established that SLC35F2 is a high-specificity transporter for both queueine and its nucleoside form, **queuosine**.[\[1\]](#)[\[4\]](#) It functions as the sole transporter for

**queuosine** and the primary high-affinity transporter for queuine in human HeLa cells.[1][2] Competition assays confirmed that SLC35F2 does not transport other canonical nucleosides or bases, highlighting its specificity.[1][4] Immunofluorescence studies revealed that SLC35F2 localizes to the cell membrane and the Golgi apparatus, consistent with its role in nutrient import and intracellular trafficking.[1][2]



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Caption: Cellular uptake pathway for queuine and **queuosine** via SLC35F2.

The discovery that SLC35F2, a known oncogene, is the primary transporter for queuine and **queuosine** provides a crucial link between nutrient uptake and cancer biology.[1][4] This finding opens new avenues for therapeutic intervention.

- Cancer Therapeutics: Targeting SLC35F2 could potentially starve cancer cells of **queuosine**, a nutrient that may be critical for their rapid proliferation and survival.
- Neurological Disorders: Given the role of **queuosine** in neurological function, understanding its transport mechanism is vital for investigating and potentially treating related disorders.[1]
- Microbiome-Host Interaction: SLC35F2 is a key mediator of the interaction between the gut microbiome (which produces queuine) and human physiology, influencing the translome in response to microbial signals.[3]

This foundational work provides the necessary tools and molecular identity to explore the regulation of **queuosine** homeostasis and its impact on human health and disease.

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